5-Bromoisatoic anhydride

Catalog No.
S665424
CAS No.
4692-98-2
M.F
C8H4BrNO3
M. Wt
242.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisatoic anhydride

CAS Number

4692-98-2

Product Name

5-Bromoisatoic anhydride

IUPAC Name

6-bromo-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)

InChI Key

DXSMYDSFWCOSFM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2

The exact mass of the compound 5-Bromoisatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149816. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromoisatoic anhydride (CAS: 4692-98-2) is a halogenated derivative of isatoic anhydride, a widely used heterocyclic building block. It serves as a stable, solid, and versatile precursor for generating 2-amino-5-bromobenzoyl synthons and related reactive intermediates. Its primary procurement value lies in its utility for constructing bromo-substituted quinazolinones and other N-heterocycles, where the bromine atom provides a critical functional handle for subsequent chemical modifications.

Substituting 5-Bromoisatoic anhydride with its non-halogenated parent, isatoic anhydride, eliminates the essential bromine handle required for post-synthesis functionalization via cross-coupling reactions. Using the corresponding free acid, 2-amino-5-bromobenzoic acid, necessitates different and often more complex reaction protocols that require activating agents, thereby reducing process efficiency. Furthermore, swapping for other halides, such as a chloro-analog, fundamentally alters the reactivity profile for key downstream transformations like Suzuki or Buchwald-Hartwig couplings, where the carbon-bromine bond offers a distinct reactivity advantage over the stronger carbon-chlorine bond.

Precursor Suitability: Enables Efficient One-Pot, High-Yield Synthesis of Dihydroquinazolinones

In a one-pot, three-component synthesis, the reaction of 5-Bromoisatoic anhydride with an amine and an aldehyde under bismuth nitrate catalysis afforded the corresponding 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one in 90-97% yield. This contrasts with syntheses starting from the corresponding free amino acid (2-amino-5-bromobenzoic acid), which typically require pre-activation or coupling agents, adding steps and complexity to the workflow.

Evidence DimensionProduct Yield in One-Pot Synthesis
Target Compound Data90-97% yield
Comparator Or Baseline2-Amino-5-bromobenzoic acid, which requires additional coupling/activation steps not needed for the anhydride.
Quantified DifferenceProvides a more direct, higher-throughput route by avoiding separate activation steps.
ConditionsOne-pot, three-component reaction catalyzed by Bi(NO3)3·5H2O under solvent-free conditions.

For buyers focused on process efficiency and throughput, the anhydride provides a more streamlined and atom-economical route to key heterocyclic scaffolds.

Downstream Reactivity: Provides an Essential Bromine Handle for Palladium-Catalyzed Cross-Coupling

The bromine atom introduced by 5-Bromoisatoic anhydride is critical for downstream functionalization. Heterocyclic products derived from it, such as 6-bromoquinazolines, are valuable intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This synthetic route is inaccessible when using the non-halogenated isatoic anhydride, which yields a product lacking the necessary halide handle for such transformations.

Evidence DimensionSuitability for Cross-Coupling Reactions
Target Compound DataEnables subsequent C-C or C-N bond formation via Pd-catalyzed cross-coupling at the C6-Br position.
Comparator Or BaselineIsatoic anhydride (unsubstituted). The resulting heterocycle has a C-H bond at the 6-position, which is unreactive under standard cross-coupling conditions.
Quantified DifferenceQualitative but absolute: enables a class of reactions that are impossible with the unsubstituted analog.
ConditionsStandard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

This feature is crucial for medicinal chemists and material scientists who require a versatile scaffold for building molecular complexity and generating compound libraries.

Reactivity Tuning: C-Br Bond Offers Superior Reactivity over C-Cl in Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition step is often rate-limiting, and its rate is highly dependent on the carbon-halogen bond dissociation energy (BDE). The C-Br bond (BDE ~276 kJ/mol) is significantly weaker than the C-Cl bond (BDE ~339 kJ/mol). Consequently, aryl bromides are generally more reactive and undergo oxidative addition faster and under milder conditions than the corresponding aryl chlorides.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound DataC-Br BDE: ~276 kJ/mol
Comparator Or Baseline5-Chloro-isatoic anhydride (hypothetical comparator). C-Cl BDE: ~339 kJ/mol
Quantified Difference~63 kJ/mol lower bond energy for C-Br vs C-Cl.
ConditionsGeneral data for palladium-catalyzed cross-coupling reactions.

For process development and scale-up, selecting the bromo-substituted precursor can lead to milder reaction conditions, lower catalyst loadings, and higher reaction efficiency compared to a chloro-substituted alternative.

Core Scaffolding for Medicinal Chemistry Library Synthesis

This compound is the right choice for projects requiring the synthesis of a 6-bromo-substituted heterocyclic core (e.g., quinazolinone) that will be subsequently diversified. The bromine atom serves as a reliable and reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Streamlined, High-Yield Synthesis of Bromo-Substituted Heterocycles

In workflows where process efficiency and yield are paramount, 5-Bromoisatoic anhydride allows for the direct, one-pot synthesis of complex heterocycles like dihydroquinazolinones. Its use circumvents the need for separate coupling agents often required when starting with 2-amino-5-bromobenzoic acid, making it a preferred precursor for efficient, multi-component reaction setups.

Precursor for Kinase Inhibitors and Other Biologically Active Molecules

The quinazolinone scaffold, readily accessible from 5-Bromoisatoic anhydride, is a privileged structure in drug discovery, known to interact with the ATP-binding sites of various kinases. This compound is a strategic starting material for developing targeted therapeutic agents, particularly where a bromine atom is desired for either its electronic properties or as a vector for further modification.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (95.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4692-98-2

Wikipedia

5-Bromoisatoic anhydride

Dates

Last modified: 08-15-2023

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